Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an organic compound known for its unique structure and properties This compound is characterized by the presence of a benzonitrile group attached to a naphthalene ring through an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- typically involves the azo coupling reaction between 2-hydroxy-1-naphthaldehyde and benzonitrile. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler structure without the azo and naphthalene groups.
4-Hydroxybenzonitrile: Contains a hydroxyl group but lacks the azo linkage.
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is unique due to its combination of the benzonitrile group, azo linkage, and naphthalene ring. This structure imparts distinctive chemical properties, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21856-55-3 |
---|---|
Molekularformel |
C17H11N3O |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H |
InChI-Schlüssel |
QXIVVHALCMSJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.